molecular formula C15H17NO3 B7457681 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

カタログ番号 B7457681
分子量: 259.30 g/mol
InChIキー: RMDOQYCEKHBIFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key mediator of B-cell receptor (BCR) signaling and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide inhibits BTK by binding to the active site of the kinase and preventing its activation. This leads to downstream inhibition of the BCR signaling pathway, which is critical for the survival and proliferation of B-cells. 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has also been shown to inhibit other kinases in the same family, including interleukin-2-inducible T-cell kinase (ITK) and tec kinase (TEC).
Biochemical and physiological effects:
In addition to its anti-tumor activity, 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has been shown to have immunomodulatory effects. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to promote the differentiation of regulatory T-cells. These effects may contribute to the overall anti-tumor activity of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide.

実験室実験の利点と制限

One advantage of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide is its specificity for BTK, which minimizes off-target effects. However, this also means that it may not be effective against tumors that do not rely on BCR signaling. Another limitation is that 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has shown some degree of toxicity in preclinical studies, particularly in the hematopoietic system. This will need to be carefully monitored in clinical trials.

将来の方向性

There are several potential future directions for research on 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in B-cell malignancies. Another area is the exploration of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide in other types of cancer, such as solid tumors. Finally, there is a need for further investigation into the immunomodulatory effects of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide, and their potential role in enhancing anti-tumor activity.

合成法

The synthesis of 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide involves several steps, starting with the reaction of 3-methylbenzofuran-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-(oxolan-2-ylmethyl)aniline to produce the intermediate compound, which is subsequently converted to 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide through a series of reactions involving protection and deprotection of functional groups.

科学的研究の応用

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

特性

IUPAC Name

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-12-6-2-3-7-13(12)19-14(10)15(17)16-9-11-5-4-8-18-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDOQYCEKHBIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。